Cas no 915921-34-5 (4-Methyl-3-(pentanoylamino)benzoic Acid)

4-Methyl-3-(pentanoylamino)benzoic Acid 化学的及び物理的性質
名前と識別子
-
- 4-Methyl-3-pentanamidobenzoic acid
- 4-Methyl-3-(pentanoylamino)benzoic acid
- CHEMBRDG-BB 9070473
- MFCD08569896
- BS-38753
- AKOS000104660
- DTXSID60589301
- SCHEMBL7569087
- 915921-34-5
- 4-methyl-3-(pentanoylamino)benzoicacid
- 4-methyl-3-pentanamidobenzoicacid
- BBL014161
- STK412446
- ALBB-003567
- 4-Methyl-3-(pentanoylamino)benzoic Acid
-
- MDL: MFCD08569896
- インチ: InChI=1S/C13H17NO3/c1-3-4-5-12(15)14-11-8-10(13(16)17)7-6-9(11)2/h6-8H,3-5H2,1-2H3,(H,14,15)(H,16,17)
- InChIKey: KGWLPOUJWIZHEV-UHFFFAOYSA-N
- ほほえんだ: CCCCC(NC1=C(C=CC(C(O)=O)=C1)C)=O
計算された属性
- せいみつぶんしりょう: 235.12084340g/mol
- どういたいしつりょう: 235.12084340g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 6
- 複雑さ: 278
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.4Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
4-Methyl-3-(pentanoylamino)benzoic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B489278-100mg |
4-Methyl-3-(pentanoylamino)benzoic Acid |
915921-34-5 | 100mg |
$ 210.00 | 2022-06-07 | ||
1PlusChem | 1P00GWEH-5g |
4-methyl-3-(pentanoylamino)benzoic acid |
915921-34-5 | 95% | 5g |
$721.00 | 2025-02-27 | |
A2B Chem LLC | AH87689-5g |
4-Methyl-3-(pentanoylamino)benzoic acid |
915921-34-5 | 95% | 5g |
$626.00 | 2024-07-18 | |
1PlusChem | 1P00GWEH-1g |
4-methyl-3-(pentanoylamino)benzoic acid |
915921-34-5 | 95% | 1g |
$187.00 | 2025-02-27 | |
eNovation Chemicals LLC | Y1245103-1g |
4-methyl-3-(pentanoylamino)benzoic acid |
915921-34-5 | 95% | 1g |
$255 | 2025-02-25 | |
eNovation Chemicals LLC | Y1245103-5g |
4-methyl-3-(pentanoylamino)benzoic acid |
915921-34-5 | 95% | 5g |
$930 | 2025-02-25 | |
eNovation Chemicals LLC | Y1245103-5g |
4-methyl-3-(pentanoylamino)benzoic acid |
915921-34-5 | 95% | 5g |
$930 | 2025-02-24 | |
TRC | B489278-50mg |
4-Methyl-3-(pentanoylamino)benzoic Acid |
915921-34-5 | 50mg |
$ 135.00 | 2022-06-07 | ||
eNovation Chemicals LLC | Y1245103-5g |
4-methyl-3-(pentanoylamino)benzoic acid |
915921-34-5 | 95% | 5g |
$930 | 2024-06-06 | |
A2B Chem LLC | AH87689-1g |
4-Methyl-3-(pentanoylamino)benzoic acid |
915921-34-5 | 95% | 1g |
$164.00 | 2024-07-18 |
4-Methyl-3-(pentanoylamino)benzoic Acid 関連文献
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
2. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
-
Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
-
Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
-
Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
-
Raunak Kumar Tamrakar,Kanchan Upadhyay,D. P. Bisen Phys. Chem. Chem. Phys., 2017,19, 14680-14694
-
Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768
-
Marc A. Little,Malcolm A. Halcrow,Michaele J. Hardie Chem. Commun., 2013,49, 1512-1514
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Zhifu Liu,Lichao Wang,Zhe Zhao J. Mater. Chem. A, 2016,4, 13155-13165
4-Methyl-3-(pentanoylamino)benzoic Acidに関する追加情報
4-Methyl-3-(pentanoylamino)benzoic Acid: A Comprehensive Overview
4-Methyl-3-(pentanoylamino)benzoic Acid (CAS No. 915921-34-5) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, particularly in the development of novel therapeutic agents.
The molecular structure of 4-Methyl-3-(pentanoylamino)benzoic Acid consists of a benzoic acid core with a methyl group at the 4-position and a pentanoylamino group at the 3-position. This arrangement imparts specific chemical properties that make it an attractive candidate for drug design and development. The presence of the carboxylic acid group allows for easy functionalization and conjugation with other molecules, enhancing its utility in medicinal chemistry.
Recent studies have focused on the pharmacological properties of 4-Methyl-3-(pentanoylamino)benzoic Acid. One notable area of research is its potential as an anti-inflammatory agent. In vitro and in vivo experiments have demonstrated that this compound exhibits significant anti-inflammatory activity by inhibiting key enzymes involved in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest that 4-Methyl-3-(pentanoylamino)benzoic Acid could be a valuable lead compound for the development of new anti-inflammatory drugs.
In addition to its anti-inflammatory properties, 4-Methyl-3-(pentanoylamino)benzoic Acid has also shown promise in the treatment of neurodegenerative diseases. Research conducted on animal models has indicated that this compound can cross the blood-brain barrier and exert neuroprotective effects by reducing oxidative stress and inhibiting apoptosis. These findings open up new avenues for the development of therapies targeting conditions such as Alzheimer's disease and Parkinson's disease.
The synthetic routes to produce 4-Methyl-3-(pentanoylamino)benzoic Acid have been extensively studied and optimized. One common approach involves the reaction of 4-methylbenzoic acid with pentanoyl chloride in the presence of a base, followed by subsequent purification steps. This method yields high-purity product with good yields, making it suitable for large-scale production in pharmaceutical settings.
The physicochemical properties of 4-Methyl-3-(pentanoylamino)benzoic Acid, including its solubility, stability, and bioavailability, have been thoroughly investigated. These properties are crucial for its application in drug formulation and delivery systems. For instance, its moderate solubility in water and organic solvents allows for effective formulation into various dosage forms, such as tablets, capsules, and injectable solutions.
Clinical trials involving 4-Methyl-3-(pentanoylamino)benzoic Acid are currently underway to evaluate its safety and efficacy in human subjects. Preliminary results from phase I trials have shown that this compound is well-tolerated with minimal side effects, paving the way for further clinical development. Ongoing phase II trials are focusing on specific therapeutic indications, such as chronic inflammatory diseases and neurodegenerative disorders.
In conclusion, 4-Methyl-3-(pentanoylamino)benzoic Acid (CAS No. 915921-34-5) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features, coupled with its favorable pharmacological properties, make it an attractive candidate for the development of novel therapeutic agents. Continued research and clinical trials will further elucidate its full potential and contribute to advancements in healthcare.
915921-34-5 (4-Methyl-3-(pentanoylamino)benzoic Acid) 関連製品
- 99855-49-9(4-(butyrylamino)benzoic Acid)
- 76209-00-2(3-(Butyrylamino)benzoic Acid)
- 19165-26-5(2-propanamidobenzoic Acid)
- 100390-76-9(4-(Pentanoylamino)benzoic Acid)
- 79564-74-2(3-(Dodecanoylamino)benzoic acid)
- 35354-86-0(N-(Acetoacetyl)anthranilic acid)
- 1806860-37-6(Methyl 2-bromo-3-(difluoromethyl)-6-nitropyridine-4-acetate)
- 923928-33-0(Pyridine, 2-(chloromethyl)-6-(3-chlorophenyl)-)
- 1807094-99-0(2-Cyano-3-(difluoromethyl)-4-iodo-5-nitropyridine)
- 846036-77-9(4-methyl-2-(methylsulfanyl)-7H,8H-pyrido[2,3-d]pyrimidin-7-one)



